N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide
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Overview
Description
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-isopropylphenylamine with 2-chloropyridine-2-thiol in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Acylation: The intermediate is then subjected to acylation using acetic anhydride or acetyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-isopropylphenyl)-2-(2-pyridinylthio)acetamide
- N-(4-isopropylphenyl)-2-(2-pyridinylsulfinyl)acetamide
- N-(4-isopropylphenyl)-2-(2-pyridinylsulfonyl)acetamide
Uniqueness
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(2)13-6-8-14(9-7-13)18-15(19)11-20-16-5-3-4-10-17-16/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBITUAOUZGCKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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